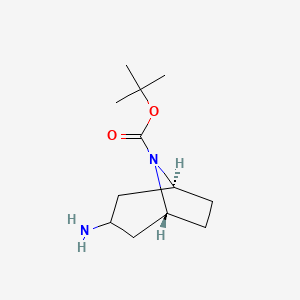
2-Methyl-d3-propyl-2,3,3,3-d4 alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-d3-propyl-2,3,3,3-d4 alcohol is a deuterated alcohol compound. Deuterium is a stable isotope of hydrogen, and in this compound, it replaces some of the hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol typically involves the deuteration of 2-Methylpropyl alcohol. This can be achieved through various methods, including:
-
Catalytic Exchange Reaction: : This method involves the use of a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.
-
Deuterated Reagents: : Another method involves the use of deuterated reagents such as deuterated water (D2O) or deuterated acids. The reaction conditions vary depending on the reagent used but generally involve heating the mixture to promote the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic exchange reactions. The process is optimized to maximize the yield and purity of the deuterated compound. This involves careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
2-Methyl-d3-propyl-2,3,3,3-d4 alcohol undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the alcohol to its corresponding alkane. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups. Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
2-Methyl-d3-propyl-2,3,3,3-d4 alcohol has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
作用機序
The mechanism of action of 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol involves the interaction of its deuterated hydroxyl group with various molecular targets. The presence of deuterium alters the bond strength and reaction kinetics, leading to differences in the rate and outcome of chemical reactions compared to non-deuterated compounds. This can affect the compound’s interaction with enzymes, receptors, and other biological molecules, influencing its biological activity and pharmacokinetics.
類似化合物との比較
2-Methyl-d3-propyl-2,3,3,3-d4 alcohol can be compared with other deuterated alcohols, such as:
2-Methylpropyl alcohol: The non-deuterated counterpart, which has different reaction kinetics and stability.
2-Methyl-d3-propyl alcohol: A partially deuterated version with fewer deuterium atoms, leading to intermediate properties between the fully deuterated and non-deuterated forms.
2,3,3,3-Tetradeuteropropyl alcohol: Another deuterated alcohol with a different pattern of deuterium substitution, affecting its chemical and physical properties.
The uniqueness of this compound lies in its specific pattern of deuterium substitution, which provides distinct advantages in scientific research and industrial applications.
特性
IUPAC Name |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKIIBDNHEJCQ-UAVYNJCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CO)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678662 |
Source


|
| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-53-1 |
Source


|
| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)
![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)



![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)

